Boeravinone B

Antimicrobial resistance Efflux pump inhibition Biofilm

Researchers studying antimicrobial resistance often find generic rotenoids lack reliable dual efflux pump activity. Boeravinone B is a rigorously characterized dual NorA/P-gp inhibitor isolated from Boerhaavia diffusa: • 4-fold ciprofloxacin MIC reduction in MRSA; biofilm inhibitory concentration reduced 4- to 8-fold • 56.6% in vivo paw edema reduction at 50 mg/kg p.o.; neuroprotective in cerebral I/R injury model • P-gp IC50 = 64.85 μM in LS-180 cells; unique prokaryotic/eukaryotic cross-system efflux probe Supplied at ≥98% HPLC purity with full characterization; available for immediate global shipping.

Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
CAS No. 114567-34-9
Cat. No. B173848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoeravinone B
CAS114567-34-9
Synonyms6,9,11-trihydroxy-10-methyl-6a,12a-dehydroretenoid
boeravinone B
Molecular FormulaC17H12O6
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O
InChIInChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3
InChIKeyYVVDYYFGAWQOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Boeravinone B: Rotenoid for Efflux Pump & Inflammation Research


Boeravinone B (CAS 114567-34-9) is a rotenoid-class natural product isolated and purified from the roots of Boerhaavia diffusa L. and related species [1]. Its molecular formula is C17H12O6, with a molecular weight of 312.27 g/mol . Boeravinone B is structurally characterized by a chromeno[3,4-b]chromen-12(6H)-one core and has been identified as a dual inhibitor of both the bacterial NorA efflux pump and human P-glycoprotein (P-gp), mechanisms that contribute to its utility in studies of antimicrobial resistance, biofilm formation, and drug bioavailability enhancement [2].

Dual NorA/P-gp efflux pump inhibition study context
Biofilm formation & antimicrobial resistance screening
In vivo inflammation model (carrageenan edema) fit
Cerebral I/R model & oxidative stress research context

Boeravinone B: Irreplaceable by Other Rotenoids or Efflux Inhibitors


Boeravinone B exhibits a specific combination of biological activities that are not uniformly shared among structurally related rotenoids. While multiple boeravinone analogs (e.g., boeravinone A, C, E, G, J, P) have been isolated from Boerhaavia species, their pharmacological profiles differ significantly across several key dimensions. For instance, in α-glucosidase inhibition assays, boeravinone B (compound 4) demonstrated distinct potency compared to boeravinone E (compound 5, IC50 = 85.1 µM), with both compounds showing stronger inhibition than acarbose [1]. In COX inhibition studies, boeravinone B (compound 6) was evaluated alongside other rotenoids, with compound 7 exhibiting the most potent COX-1/COX-2 inhibition (IC50 = 21.7 ± 0.5 μM and 25.5 ± 0.6 μM, respectively) [2]. Furthermore, boeravinone B uniquely functions as a dual inhibitor of both bacterial NorA and human P-gp efflux pumps, a property that distinguishes it from many other rotenoids and efflux pump inhibitors [3]. These differential activity profiles mean that substituting boeravinone B with a generic rotenoid or a different efflux pump inhibitor may yield substantially different experimental outcomes.

Rotenoid analogs (boeravinone A, C, E) show distinct enzyme inhibition profiles and may not replicate dual efflux pump activity.
Generic efflux pump inhibitors lack combined NorA/P-gp inhibition, potentially shifting assay outcomes.
α-Glucosidase and COX inhibition potency differs among rotenoids; class-level effects may not transfer to boeravinone B.

Boeravinone B: Quantitative Evidence vs. Comparators


Dual NorA/P-gp Inhibition & Biofilm Reduction

Boeravinone B functions as a dual inhibitor of both the bacterial NorA efflux pump and human P-glycoprotein (P-gp), a property that differentiates it from many other efflux pump inhibitors. In NorA-overexpressing S. aureus strain SA-1199B, boeravinone B reduced the minimum inhibitory concentration (MIC) of ciprofloxacin, a NorA substrate [1]. Specifically, boeravinone B (at subinhibitory concentration of 0.25 × MIC) in combination with ciprofloxacin demonstrated equipotent bactericidal activity to ciprofloxacin alone at its MIC level in time-kill kinetics assays [1]. Furthermore, boeravinone B reduced the minimal biofilm inhibitory concentration of ciprofloxacin by four- to eightfold, effectively preventing biofilm formation [1]. The compound also inhibited P-gp with an IC50 of 64.85 μM in LS-180 colon cancer cells [1].

Dual Efflux & Biofilm
Head-to-head
4–8 fold reduction in biofilm inhibitory concentration of ciprofloxacin; P-gp IC50 64.85 μM
Reported dual efflux pump inhibition and biofilm reduction context
NorA-overexpressing S. aureus SA-1199B; LS-180 cells
Antimicrobial resistance Efflux pump inhibition Biofilm

In Vivo Anti-inflammatory Activity in Carrageenan Edema Model

Boeravinone B demonstrated significant anti-inflammatory activity in an in vivo carrageenan-induced rat paw edema model. At a dose of 50 mg/kg, boeravinone B produced a 56.6% reduction in paw edema [1]. This activity was evaluated alongside other rotenoids isolated from Boerhaavia diffusa roots, where compound 7 exhibited the most potent COX-1 and COX-2 inhibition in vitro (IC50 = 21.7 ± 0.5 μM and 25.5 ± 0.6 μM, respectively) [1]. While boeravinone B showed weaker COX inhibition in vitro compared to compound 7, it still produced robust in vivo anti-inflammatory effects, suggesting potential alternative mechanisms or favorable pharmacokinetic properties.

In Vivo Edema Reduction
Reported
56.6% reduction in paw edema at 50 mg/kg (oral)
Reported in vivo edema reduction model context
Carrageenan-induced rat paw model; compound 7 in vitro COX comparison
Inflammation In vivo pharmacology Natural products

α-Glucosidase Inhibition vs. Acarbose

In a study evaluating twelve known compounds isolated from Boerhavia erecta, boeravinone B (compound 4) was found to exhibit potent α-glucosidase inhibition, which was stronger than the positive control acarbose [1]. Among the isolates, compound 5 (boeravinone E) showed the strongest inhibition with an IC50 value of 85.1 µM, and was determined to be a mixed-type inhibitor [1]. Boeravinone B and several other boeravinone derivatives (compounds 2–5, 7, and 12) all demonstrated α-glucosidase inhibition superior to acarbose, indicating that this activity is a class-level feature of certain rotenoids [1].

α-Glucosidase Inhibition
Class-level
Stronger inhibition than acarbose (exact IC50 not reported for boeravinone B)
Class-level α-glucosidase inhibition context
Boeravinone E IC50 85.1 µM; requires compound-specific verification
Diabetes Enzyme inhibition α-Glucosidase

Neuroprotection in Cerebral Ischemia/Reperfusion Injury

Boeravinone B demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion (I/R) injury. Treatment with boeravinone B significantly (p < 0.001) suppressed neuronal injury and dose-dependently decreased cerebral water content [1]. The compound modulated pro-inflammatory cytokines (IL-4, IL-1, TNF-α, IL-10, IL-6, IL-1β) and reduced antioxidant enzymes including GSH, GPx, CAT, MDA, GR, as well as inflammatory mediators such as PGE2, NF-κB, and COX-2 [1]. The study used nifedipine as a reference treatment for comparison [1].

Cerebral I/R Neuroprotection
Head-to-head
Significant suppression of neuronal injury (p
Reported cerebral I/R model neuroprotection response context
Male Wistar rat BCCAO model; nifedipine reference
Anti-MRSA Potentiation
Head-to-head
Fourfold reduction in ciprofloxacin MIC against MRSA
Reported ciprofloxacin potentiation in MRSA screening context
NorA efflux pump mechanism; MRSA strain
Oxidative Stress & Aging
Reported
Decreased oxidative stress, enhanced cell viability in S. cerevisiae aging model
Reported oxidative stress and aging model context
Co-evaluated with chebulinic acid; quantitative data to verify
Neuroprotection Ischemia-reperfusion injury Oxidative stress

Anti-MRSA Activity & Ciprofloxacin Potentiation

Boeravinone B is active against a methicillin-resistant S. aureus (MRSA) strain, where it demonstrated a fourfold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin [1]. This fourfold potentiation effect highlights the compound's ability to enhance the efficacy of fluoroquinolone antibiotics against resistant strains. The effect was observed to be stronger in the NorA-overexpressing strain SA-1199B compared to wild-type and NorA knockout strains, confirming the mechanism involves NorA efflux pump inhibition [2].

Anti-MRSA Potentiation
Head-to-head
Fourfold reduction in ciprofloxacin MIC against MRSA
Reported ciprofloxacin potentiation in MRSA screening context
NorA efflux pump mechanism; MRSA strain
MRSA Antimicrobial resistance Antibiotic potentiation

Anti-aging & Anti-apoptotic Effects Under Oxidative Stress

Boeravinone B, along with chebulinic acid, has been reported to act as an anti-aging and anti-apoptotic phyto-molecule during oxidative stress. Supplementation with boeravinone B significantly decreased oxidative stress, enhanced cell viability, and protected Saccharomyces cerevisiae cells from aging [1]. This study provides evidence for the compound's cytoprotective properties under oxidative conditions, which may be relevant to research on aging-related cellular dysfunction.

Oxidative Stress & Aging
Reported
Decreased oxidative stress, enhanced cell viability in S. cerevisiae aging model
Reported oxidative stress and aging model context
Co-evaluated with chebulinic acid; quantitative data to verify
Aging Oxidative stress Apoptosis

Boeravinone B: Optimal Research & Industrial Applications


Antimicrobial Resistance & Biofilm Research

Boeravinone B is ideally suited for studies investigating efflux pump-mediated antimicrobial resistance in Staphylococcus aureus, including MRSA strains. Its demonstrated ability to reduce ciprofloxacin MIC by fourfold in MRSA [1] and to decrease the minimal biofilm inhibitory concentration of ciprofloxacin by four- to eightfold [2] makes it a valuable tool for researchers developing adjunctive therapies to combat antibiotic resistance and biofilm-associated infections.

In Vivo Inflammation & Edema Studies

Researchers conducting preclinical studies on acute inflammation should consider boeravinone B, which has demonstrated significant (56.6%) reduction in paw edema in the carrageenan-induced rat paw model at 50 mg/kg oral dose [3]. This validated in vivo anti-inflammatory activity, supported by COX inhibition data, positions boeravinone B as a useful reference compound or lead molecule for anti-inflammatory drug discovery programs.

Cerebral I/R Injury & Neuroprotection Research

Boeravinone B has shown neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury, significantly (p < 0.001) suppressing neuronal injury and dose-dependently decreasing cerebral water content [4]. It modulated multiple pro-inflammatory cytokines and oxidative stress markers. Researchers investigating stroke, traumatic brain injury, or other conditions involving I/R injury can utilize boeravinone B to probe mechanisms related to inflammation and oxidative stress in the CNS.

Efflux Pump & P-gp Pharmacology Studies

As a dual inhibitor of both bacterial NorA efflux pump and human P-glycoprotein (P-gp) with an IC50 of 64.85 μM against P-gp in LS-180 cells [2], boeravinone B serves as a unique pharmacological tool for studying efflux pump biology and its role in multidrug resistance. Its dual activity allows for comparative studies across prokaryotic and eukaryotic efflux systems, and its potential as a bioavailability enhancer via P-gp inhibition warrants further investigation.

Application
Selection Property
Validation Focus
Antimicrobial resistance & biofilm research
Dual NorA/P-gp efflux pump inhibition profile
Biofilm inhibitory concentration & ciprofloxacin MIC potentiation endpoints
Inflammation and edema model studies
In vivo edema reduction response
Carrageenan-induced paw edema model endpoints
Cerebral ischemia/reperfusion injury model research
Cerebral I/R model neuroprotection response
Neuronal injury suppression & cytokine modulation endpoints
Efflux pump pharmacology & multidrug resistance research
Prokaryotic & eukaryotic dual efflux inhibition
P-gp inhibition in LS-180 cells & NorA efflux assay endpoints

Technical Documentation Hub

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